
Iminodiacetonitrile
Overview
Description
Iminodiacetonitrile (IDAN; CAS 628-87-5) is an organic compound with the molecular formula C₄H₅N₃ and a molecular weight of 95.1 g/mol . Structurally, it consists of an imino group (-NH-) flanked by two acetonitrile (-CH₂CN) groups. IDAN is a critical intermediate in the synthesis of iminodiacetic acid (IDA), a precursor to glyphosate herbicides and metal chelators like EDTA . Additionally, IDAN has been employed in advanced material synthesis, such as two-dimensional PdNi/Ni@carbon nanosheets for electrocatalysis .
Key industrial applications include:
- Biotransformation: Enzymatic conversion to IDA using nitrilases from Acidovorax facilis (AcN), achieving 65.3% conversion efficiency under optimized conditions .
- Material Science: Facilitating uniform dispersion of metal nanoparticles in carbon matrices for bifunctional electrocatalysts .
- Agrochemicals: Production of phosphonomethyl-iminodiacetonitrile (PMIDA), a glyphosate intermediate, via reactions with formaldehyde and phosphorus trichloride .
Preparation Methods
Hexamethylenetetramine-Formaldehyde-HCN Continuous Process
Reaction Mechanism and Stoichiometry
The HMTA-formaldehyde-HCN method, described in U.S. Patent 3,988,360, involves a continuous reaction system where HMTA, formaldehyde, and HCN react under controlled conditions to yield IDAN . The stoichiometric equation for this process is:
This reaction emphasizes the critical role of HMTA as an ammonia source, which facilitates the nucleophilic addition of HCN to formaldehyde intermediates .
Optimized Reaction Conditions
Key parameters for maximizing IDAN yield in this process include:
-
Temperature : 50–250°C, with optimal performance observed at 120–180°C to balance reaction kinetics and byproduct suppression .
-
Residence Time : 0.05–20 minutes in a continuous reactor, ensuring rapid product formation while minimizing decomposition .
-
Molar Ratios : HMTA:formaldehyde:HCN = 1:1–2.2:6.9–8.6. Deviations from this range increase impurities such as methylene-bisthis compound .
-
pH Control : Maintaining a pH of 5–10 through buffered solutions prevents side reactions like glycolonitrile formation .
Table 1: Performance Metrics of the HMTA-Formaldehyde-HCN Process
Parameter | Range | Optimal Value | Yield | Byproducts |
---|---|---|---|---|
Temperature | 50–250°C | 150°C | 78–82% | Methylene-bisthis compound |
Residence Time | 0.05–20 min | 5 min | – | Ammonia, glycolonitrile |
Molar Ratio (HMTA:HCHO:HCN) | 1:1–2.2:6.9–8.6 | 1:1.8:7.5 | – | – |
Industrial-Scale Implementation
The continuous reactor design ensures scalability, with feed streams of aqueous HMTA (0–80°C), formaldehyde (0–80°C), and HCN (0–25°C) mixed in a turbulent flow regime . Post-reaction, IDAN is isolated via crystallization or direct hydrolysis to IDA salts .
Ammonia Source-Formaldehyde-HCN Batch Process
Synthetic Pathway and Reactant Selection
U.S. Patent 4,661,614 details an alternative batch process using formaldehyde, HCN, and ammonium sulfate as the ammonia source . The reaction proceeds via the intermediate formation of methylol derivatives, which undergo cyanide addition:
Ammonium sulfate is preferred due to its buffering capacity, which stabilizes the reaction milieu .
Critical Process Parameters
-
Temperature : 30–65°C, with 40–55°C optimal for minimizing byproducts like cyanohydrins .
-
pH Range : 1.5–5.5, rigorously controlled using sulfuric acid to avoid alkaline conditions that favor glycolonitrile formation .
-
Molar Ratios : Formaldehyde:HCN:NH₃ = 2:4:1, ensuring stoichiometric excess of HCN to drive the reaction to completion .
Table 2: Performance Metrics of the Ammonia Source-Formaldehyde-HCN Process
Parameter | Range | Optimal Value | Yield | Byproducts |
---|---|---|---|---|
Temperature | 30–65°C | 50°C | 70–75% | Glycolonitrile, cyanohydrins |
Reaction Time | 2–6 hours | 4 hours | – | – |
pH | 1.5–5.5 | 3.5–5.3 | – | – |
Byproduct Management and Yield Optimization
The inclusion of stabilizing acids (e.g., sulfuric acid) reduces pH fluctuations, while stepwise HCN addition mitigates exothermic side reactions . Post-synthesis, IDAN is purified via vacuum distillation or solvent extraction, achieving >95% purity .
Comparative Analysis of IDAN Preparation Methods
Efficiency and Scalability
-
Continuous Process (HMTA Route) : Higher yields (82% vs. 75%) and shorter reaction times (5 min vs. 4 hours) make this method preferable for large-scale production .
-
Batch Process (Ammonia Route) : Lower capital costs and simpler equipment favor small-scale applications, albeit with increased byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Iminodiacetonitrile undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the most significant reactions is its hydrolysis to form iminodiacetic acid .
Common Reagents and Conditions:
Oxidation and Substitution: These reactions are less common but can be performed under specific conditions using appropriate oxidizing or substituting agents.
Major Products: The primary product formed from the hydrolysis of this compound is iminodiacetic acid .
Scientific Research Applications
Chemical Synthesis
1. Precursor for Iminodiacetic Acid
Iminodiacetonitrile is primarily utilized as an intermediate in the synthesis of iminodiacetic acid (IDA), which is widely used in chelation chemistry and pharmaceuticals. The conversion of IDAN to IDA can be achieved through enzymatic processes involving nitrilases, which catalyze the hydrolysis of nitriles to their corresponding acids .
2. Synthesis of Amino Acids
IDAN serves as a key building block in the synthesis of amino acids, particularly in the production of glycine derivatives. The compound can undergo various reactions to yield amino acids that are essential for biological processes and industrial applications .
Biotransformation Processes
1. Enzymatic Conversion
Recent studies have focused on improving recombinant nitrilases to enhance the biotransformation efficiency of this compound to iminodiacetic acid. For instance, specific strains of Alcaligenes faecalis have been immobilized in liquid-core capsules to facilitate this conversion, demonstrating improved mass transfer and substrate tolerance .
2. Environmental Applications
The biotransformation of IDAN has implications for environmental remediation, as it can be utilized to detoxify nitrile compounds in waste streams. The ability of certain microorganisms to convert IDAN into less harmful substances highlights its potential in bioremediation strategies .
Industrial Applications
1. Chemical Manufacturing
This compound is employed in the chemical industry for the production of various compounds, including agrochemicals and pharmaceuticals. Its role as a versatile intermediate allows for the synthesis of complex organic molecules through diverse reaction pathways .
2. Research and Development
In research settings, IDAN is used extensively for studying reaction mechanisms and developing new synthetic methodologies. Its unique chemical properties make it an ideal candidate for exploring new catalytic processes and reaction conditions .
Case Studies
Mechanism of Action
The primary mechanism of action for iminodiacetonitrile involves its hydrolysis to form iminodiacetic acid. This reaction is catalyzed by nitrilase enzymes, which facilitate the conversion under mild conditions . The nitrilase enzymes target the nitrile groups in this compound, breaking them down into carboxylic acid groups .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
IDAN belongs to the nitrile family, sharing reactivity and applications with compounds like acetonitrile , acrylonitrile , and benzonitrile . Below is a detailed comparison:
Table 1: Structural and Functional Comparison of IDAN with Similar Nitriles
Key Differentiators:
Reactivity in Biocatalysis :
- IDAN is uniquely efficient in enzymatic hydrolysis to IDA. Mutant nitrilase M3 (F168V/L201N/S192F) improves catalytic efficiency by 2.4-fold compared to wild-type enzymes .
- In contrast, benzonitrile requires arylacetonitrilase for conversion to benzoic acid, with lower industrial relevance .
Material Synthesis: IDAN’s dual nitrile groups enable coordination with metals (e.g., Pd, Ni), forming nanostructured electrocatalysts with strong interfacial bonding . Acrylonitrile lacks this bifunctionality, limiting its role to polymerization.
Environmental Impact :
- IDAN’s biotransformation to IDA uses eco-friendly nitrilases, reducing reliance on harsh chemicals (e.g., near-critical water hydrolysis) .
- Acrylonitrile production involves toxic HCN, posing significant environmental risks .
Comparative Analysis of Physicochemical Properties
Industrial and Research Implications
Biological Activity
Iminodiacetonitrile (IDAN) is a versatile compound with significant biological activity and applications in various fields, particularly in medicinal chemistry and biocatalysis. This article explores the biological properties, synthesis methods, and case studies related to IDAN, supported by relevant research findings and data.
This compound is a nitrile derivative of iminodiacetic acid (IDA), primarily used as an intermediate in the synthesis of chelating agents, herbicides, and pharmaceuticals. The synthesis of IDAN can be achieved through several methods:
- Direct Reaction : IDAN can be produced by the reaction of ammonia with hydrogen cyanide and formaldehyde in a controlled environment, optimizing conditions such as pH and temperature to maximize yield .
- Biocatalytic Processes : Recent studies have highlighted the use of nitrilases from various microorganisms for the biotransformation of nitriles into carboxylic acids, showcasing IDAN's potential as a substrate for enzymatic reactions .
Enzymatic Applications
Nitrilases are enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids. The biological activity of IDAN is primarily linked to its interactions with these enzymes:
- Nitrilase Activity : Research indicates that recombinant nitrilases can effectively convert IDAN into IDA. For instance, Acidovorax facilis nitrilase expressed in Escherichia coli has shown high activity levels under optimized conditions (98.1% relative activity at specific concentrations of polyvinyl alcohol and sodium alginate) .
- Biocatalytic Efficiency : The immobilization of nitrilases enhances their stability and reusability, making them suitable for industrial applications in producing IDA from IDAN .
Toxicological Studies
While IDAN is not classified as harmful by ingestion according to current safety data sheets (SDS), it can cause eye irritation upon contact. Long-term exposure effects remain largely uncharacterized due to insufficient data from animal or human studies .
Case Study 1: Bioconversion of this compound
A study conducted on the bioconversion of IDAN demonstrated the effectiveness of using immobilized cells of E. coli expressing nitrilase. The process achieved high conversion rates while maintaining operational stability over extended periods, highlighting the potential for biotechnological applications in pharmaceuticals .
Case Study 2: Nitrilase Mutants for Enhanced Activity
Research focused on semi-rational design led to the development of mutant nitrilases with significantly improved activity towards IDAN. These advancements suggest promising avenues for industrial-scale production and bioremediation applications .
Summary Table
Property/Aspect | Details |
---|---|
Chemical Formula | C₄H₆N₂ |
Molecular Weight | 86.10 g/mol |
Synthesis Methods | Direct reaction with ammonia, hydrogen cyanide, and formaldehyde; Biocatalysis using nitrilases |
Biological Role | Substrate for nitrilase enzymes; potential in drug synthesis |
Toxicity Profile | Not classified as harmful by ingestion; causes eye irritation |
Key Enzymatic Applications | Conversion to iminodiacetic acid; industrial biocatalysis |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing iminodiacetonitrile (IDAN) in laboratory settings?
IDAN is typically synthesized via catalytic or enzymatic routes. A widely cited method involves the hydrolysis of nitrile precursors using nitrilases from microbial sources like Alcaligenes faecalis or recombinant E. coli strains expressing nitrilase genes . For non-enzymatic synthesis, near-critical water hydrolysis (100–250°C) has been validated as a solvent-free alternative, achieving high yields of iminodiacetic acid (IDA), a downstream product of IDAN . Key steps include:
- Enzyme immobilization for reusable biocatalysts.
- Optimization of reaction conditions (pH 7.5, 50 mM phosphate buffer, 105 mM substrate concentration) .
- Validation via HPLC or GC-MS to quantify IDAN conversion rates .
Q. What safety precautions are critical when handling this compound in experimental setups?
IDAN exhibits acute toxicity (oral LD50: 300 mg/kg in rats) and causes severe skin/eye irritation. Laboratory protocols must include:
- PPE : Gloves, goggles, and lab coats to prevent direct contact .
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors .
- Storage : In airtight containers at 2–8°C, away from oxidizing agents .
- Disposal : Compliance with hazardous waste regulations (e.g., neutralization before incineration) .
Q. Which analytical methods are recommended for characterizing IDAN purity and reaction intermediates?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to monitor IDAN hydrolysis to IDA .
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation of intermediates like cyanocarboxylic acid (CCA) .
- Physicochemical assays : Melting point determination (IDAN: 95–97°C) and density measurements (1.18 g/cm³) for quality control .
Advanced Research Questions
Q. How can researchers optimize the enzymatic conversion of IDAN to iminodiacetic acid (IDA)?
Optimization strategies include:
- Enzyme engineering : Site-directed mutagenesis of nitrilases (e.g., Acidovorax facilis AcN mutant M3: F168V/L201N/S192F) enhances catalytic efficiency by 2.4-fold and conversion rates by 41% .
- Kinetic parameter tuning : Adjust substrate concentration (≤105 mM) to avoid substrate inhibition and maintain enzyme stability .
- Process scalability : Immobilize enzymes on silica gels or chitosan beads for continuous-flow bioreactors .
Q. What strategies resolve contradictions between catalytic vs. non-catalytic synthesis methods for IDA production?
Comparative analysis of methods reveals trade-offs:
- Biocatalysis : Higher enantioselectivity and mild reaction conditions but requires costly enzyme purification .
- Non-catalytic hydrolysis : Achieves 90% yield under near-critical water but generates thermal degradation byproducts .
- Hybrid approaches : Combine enzymatic specificity with chemical catalysis (e.g., acid-assisted hydrolysis) to balance efficiency and cost .
Q. How should researchers address data reliability in kinetic studies of IDAN hydrolysis?
- Uncertainty quantification : Use triplicate trials and error propagation models to assess standard deviations in reaction rates .
- Control experiments : Include heat-denatured enzymes to confirm non-enzymatic hydrolysis contributions .
- Cross-validation : Compare HPLC data with alternative methods (e.g., titrimetric analysis of liberated ammonia) .
Q. What molecular biology techniques are effective for improving nitrilase stability in IDAN biotransformation?
- Directed evolution : Screen mutant libraries under high-IDAN conditions (≥150 mM) to isolate thermostable variants .
- Codon optimization : Enhance heterologous expression in E. coli via codon bias adjustment for nitrilase genes .
- Fusion tags : Incorporate His-tags for simplified purification without compromising activity .
Q. Data Contradiction and Validation
Q. How can conflicting reports on IDAN toxicity to aquatic ecosystems be reconciled?
Discrepancies arise from test organism variability (e.g., Daphnia magna vs. algae). Mitigation steps include:
- Standardized assays : Follow OECD Guidelines 201/202 for acute aquatic toxicity testing .
- Bioaccumulation modeling : Use logP values (IDAN: -0.89) to predict environmental persistence .
- Ecotoxicogenomics : Profile gene expression changes in exposed organisms to identify mechanistic pathways .
Q. What experimental designs minimize artifacts in IDAN stability studies during long-term storage?
- Accelerated degradation tests : Expose IDAN to elevated temperatures (40–60°C) and monitor hydrolysis via FTIR .
- Stabilizers : Add antioxidants (e.g., BHT) to inhibit radical-mediated degradation .
- Container compatibility : Use amber glass vials to prevent photodegradation .
Q. Methodological Frameworks
Q. How to design a PICOT-style research question for IDAN-related environmental impact studies?
- Population (P) : Freshwater ecosystems exposed to IDAN runoff.
- Intervention (I) : Bioremediation using nitrilase-expressing biofilms.
- Comparison (C) : Chemical neutralization (e.g., activated carbon adsorption).
- Outcome (O) : Reduction in IDAN concentration (ppm) over 30 days.
- Time (T) : 6-month field trial .
Properties
IUPAC Name |
2-(cyanomethylamino)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-1-3-7-4-2-6/h7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRDNMMLQYNQQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)NCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041580 | |
Record name | Iminodiacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to light brown odorless crystals; [Akzo Nobel MSDS] | |
Record name | Iminodiacetonitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21030 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-87-5 | |
Record name | Iminodiacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iminodiacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminodiacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetonitrile, 2,2'-iminobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Iminodiacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iminodiacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IMINODIACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RID64Y718A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.